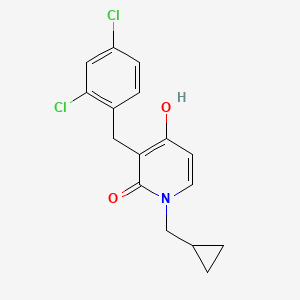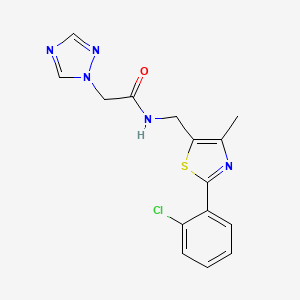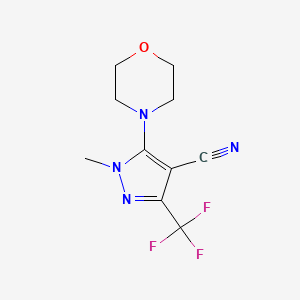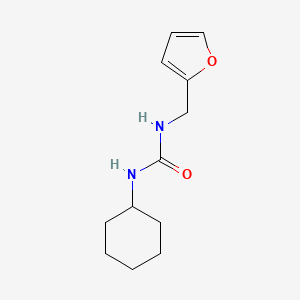
1-Cyclohexyl-3-(furan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(furan-2-ylmethyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CFMU belongs to the class of urea derivatives and is known for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Bioactivity
1-Cyclohexyl-3-(furan-2-ylmethyl)urea has been synthesized through the coupling of purified furfural with urea, characterized by various spectroscopic methods such as GC-MS, FTIR, and 1H-NMR. This compound exhibited susceptibility against a range of pathogens including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, highlighting its potential for medicinal purposes and novel drug development due to its broad spectrum of activity against these microorganisms, excluding Bacillus subtilis (Donlawson et al., 2020).
Enhanced Synthesis from Biomass-Based Furfural
Research demonstrates an improved synthesis method for this compound by coupling purified furfural with urea, resulting in better yields and structural affirmation. The study underscores the applicability of biomass-derived furfural in synthesizing this compound efficiently, characterized by a range of spectroscopic techniques (Orie et al., 2018).
Antimicrobial Properties
Further research into 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, a related compound synthesized through a two-step process starting with this compound, has shown bioactivity against selected microorganisms such as Escherichia coli and Salmonella typhi. This highlights the potential of furfural derivatives in developing new drugs, pointing to the significance of the structural moieties present in these compounds for antimicrobial activities (Don-lawson et al., 2020).
Photoinitiator for 3D Printing
The compound 2,6-bis(furan-2-ylmethylidene) cyclohexan-1-one, which shares structural similarity with this compound, was synthesized for use as a photoinitiator in 3D printing. It demonstrates high polymerization rates and conversion at low concentrations, offering potential applications in light-color materials and visible light photopolymerization in 3D printing technologies (Li et al., 2019).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions, showcasing the potential of urea derivatives, related to this compound, in industrial applications to protect against corrosion. The findings suggest the formation of a protective layer on the steel surface, attributed to the adsorption of active molecules contained within these compounds (Mistry et al., 2011).
properties
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMBIDMHBXLQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

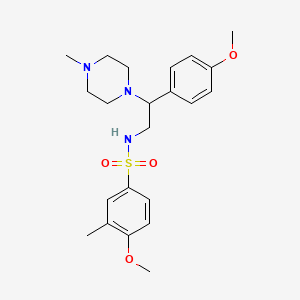
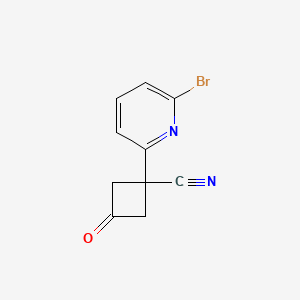

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
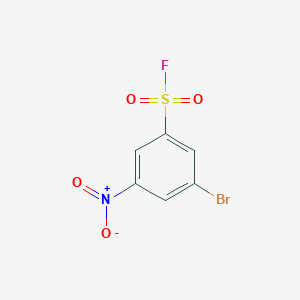
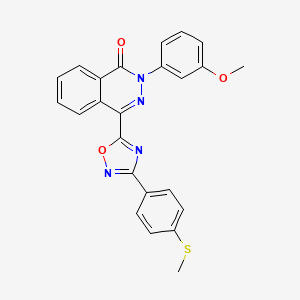
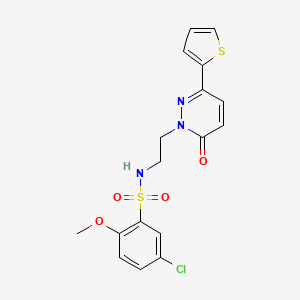
![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)
